molecular formula C13H12O4 B8627697 5-(3,4-Dimethoxyphenyl)furan-2-carbaldehyde CAS No. 62427-25-2

5-(3,4-Dimethoxyphenyl)furan-2-carbaldehyde

Cat. No.: B8627697
CAS No.: 62427-25-2
M. Wt: 232.23 g/mol
InChI Key: QUAFUHXEWQBUNU-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

62427-25-2

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C13H12O4/c1-15-12-5-3-9(7-13(12)16-2)11-6-4-10(8-14)17-11/h3-8H,1-2H3

InChI Key

QUAFUHXEWQBUNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 12 l. four-necked flask equipped with a stirrer, a thermometer and a dropping funnel was charged with water (5 l.). Hydrochloric acid (500 ml) was introduced dropwise. 3,4-dimethoxyaniline hydrochloride (379 g, 2.0 moles) was introduced. This mixture was cooled to -5° C. with a mixture of dry ice and acetone. A solution of sodium nitrite (200 g, 2.9 moles) in water (1600 ml) was introduced dropwise maintaining the temperature at -5° to 0° C. This was followed by the addition of furaldehyde (384 g, 4.0 moles) at -5° C. as fast as possible. A solution of CuCl2.2H2O (112 g) in water (500 ml) was introduced. Stirring was continued for 8 days at ambient temperature. The contents of the flask was extracted with ether (3×3 l.). The combined extracts were dried over MgSO4 overnight. The mixture was filtered and the drying agent was washed with anhydrous ether. The solvent was removed in vacuo. The excess furfural was removed by using an oil pump and a water bath having a maximum temperature of 63° C. The residue was triturated with a minimum amount of isopropanol and ice cooled. The semi-solid was filtered off and washed with isopropanol. The obtained solid was stirred with fresh isopropanol (500 ml) and filtered to give 125 g of the product (27%).
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
379 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
1600 mL
Type
solvent
Reaction Step Four
Quantity
384 g
Type
reactant
Reaction Step Five
[Compound]
Name
CuCl2.2H2O
Quantity
112 g
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
5 L
Type
solvent
Reaction Step Seven
Yield
27%

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